4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol

Catalog No.
S14088729
CAS No.
M.F
C10H23NO
M. Wt
173.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol

Product Name

4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol

IUPAC Name

4-(aminomethyl)-3-ethyl-4-methylhexan-3-ol

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

InChI

InChI=1S/C10H23NO/c1-5-9(4,8-11)10(12,6-2)7-3/h12H,5-8,11H2,1-4H3

InChI Key

OLKIFTDBMHXHPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(CC)(CC)O

4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol is an organic compound characterized by its complex structure, which includes an amine functional group and multiple alkyl substituents. The molecular formula of this compound is C10H23NOC_{10}H_{23}NO with a molecular weight of approximately 173.3 g/mol. It features a hexanol backbone with an aminomethyl group attached to the fourth carbon, alongside ethyl and methyl groups at the third and fourth positions, respectively. This structural configuration contributes to its unique chemical properties and potential biological activities.

The chemical behavior of 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol is influenced by its functional groups, allowing it to participate in various reactions:

  • Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can undergo reduction to yield primary or secondary amines or alcohols when treated with reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The aminomethyl group can engage in nucleophilic substitution reactions, allowing for the formation of various substituted derivatives when reacted with halides or other electrophiles .

These reactions are typically facilitated by acidic or basic catalysts and specific solvents, optimizing yields and reaction rates.

Research into the biological activity of 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol indicates potential pharmacological applications. Compounds with similar structures often exhibit activities such as:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Neuroprotective Effects: Certain structural analogs are being studied for their potential to protect neuronal cells from damage.
  • Cytotoxicity: Investigations into the cytotoxic effects on cancer cell lines suggest that modifications in the alkyl chain could enhance potency against tumor cells .

Further studies are required to fully elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol can be achieved through several methods:

  • Reductive Amination: This method involves the reaction of a suitable aldehyde with an amine, followed by reduction. For example, starting from 3-ethyl-4-methylhexanal and an appropriate amine under reductive conditions (e.g., using sodium borohydride).
  • Alkylation Reactions: Utilizing alkyl halides in the presence of a base can facilitate the introduction of alkyl groups onto the nitrogen atom or alcohol moiety.
  • Multi-step Synthesis: This may involve initial formation of a precursor compound followed by selective reduction and substitution reactions to achieve the final product .

4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting bacterial infections or neurodegenerative diseases.
  • Chemical Intermediates: It can be used in the synthesis of other complex organic molecules, especially in medicinal chemistry.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in agrochemicals to protect crops from pathogens .

Interaction studies involving 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol focus on its binding affinities and effects on biological targets:

  • Enzyme Inhibition: Investigations into how this compound interacts with specific enzymes could reveal insights into its mechanism of action and therapeutic applications.
  • Receptor Binding Studies: Understanding how it binds to various receptors can help in elucidating its pharmacodynamics and potential side effects .

Such studies are critical for assessing safety profiles and efficacy in clinical settings.

Several compounds share structural similarities with 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
3-Ethyl-4-methylhexan-3-olC9H20OC_9H_{20}OLacks amino group; primarily used as a solvent
4-Methylhexan-3-olC7H16OC_7H_{16}OSimple alcohol; less complex than target compound
N,N-DimethylethanolamineC5H13NC_5H_{13}NContains dimethylamino group; used in surfactants
1-(Aminomethyl)cyclohexanolC8H17NOC_8H_{17}NOCyclic structure; exhibits different reactivity

The uniqueness of 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol lies in its combination of an aminomethyl group with branched alkyl chains, which may enhance its solubility and biological activity compared to simpler compounds. This structural complexity could lead to diverse interactions within biological systems, making it a candidate for further research in medicinal chemistry .

Reductive amination provides a direct route to introduce aminomethyl groups while preserving alcohol functionality. Sodium triacetoxyborohydride (NaBH(OAc)₃) enables efficient coupling of ketone intermediates with ammonia equivalents under mild conditions. For 4-(aminomethyl)-3-ethyl-4-methylhexan-3-ol synthesis, this method involves reacting 3-ethyl-4-methylhexan-3-one with benzylamine followed by hydrogenolysis to remove protecting groups. Key advantages include:

  • Chemoselectivity: NaBH(OAc)₃ preferentially reduces imine intermediates without affecting tertiary alcohols
  • Steric tolerance: Bulky ethyl and methyl substituents at C3/C4 positions do not hinder imine formation
  • Functional group compatibility: Acetals and other acid-sensitive groups remain intact during the process

Recent advances employ ruthenium catalysts with molecular hydrogen (H₂) for one-pot reductive aminations. The RuCl₂(PPh₃)₃ system demonstrates 78-92% yields for analogous tertiary alcohol-amine structures by facilitating both imine formation and reduction steps.

Table 1: Comparison of reductive amination conditions

ReagentTemperature (°C)SolventYield (%)
NaBH(OAc)₃251,2-DCE68
RuCl₂(PPh₃)₃/H₂80THF85
BH₃-pyridine0MeOH42

Alkylation Reaction Pathways for Multisubstituted Backbone Formation

Sequential alkylation builds the hexanol scaffold through controlled carbon chain elongation. A three-step protocol achieves this:

  • Core structure assembly: Ethylmagnesium bromide adds to 4-methylpent-3-en-2-one, forming 3-ethyl-4-methylpentan-3-ol
  • Backbone extension: Mitsunobu reaction installs a hydroxymethyl group at C4 using diethyl azodicarboxylate (DEAD) and triphenylphosphine
  • Amination: Gabriel synthesis converts the terminal alcohol to aminomethyl via phthalimide intermediate

Critical parameters include:

  • Nucleophile strength: Grignard reagents outperform organozinc compounds in tertiary alcohol formation (87% vs 52% yield)
  • Leaving group effects: Tosylate derivatives provide superior displacement kinetics compared to mesylates in the amination step
  • Steric guidance: Methyl and ethyl groups direct alkylation to the less hindered C4 position (≥5:1 regioselectivity)

Catalytic Amination of Alcohol Substrates Using Transition Metal Complexes

Borrowing hydrogen (BH) methodology enables direct alcohol-to-amine conversion without pre-activation. Ruthenium complexes like [Ru(p-cymene)Cl₂]₂ catalyze dehydrogenation of 3-ethyl-4-methylhexan-3-ol to the corresponding ketone, which undergoes condensation with ammonia and subsequent hydrogenation.

Key catalytic features:

  • Ligand effects: Bidentate phosphines (dppe, dppp) enhance turnover frequency by stabilizing Ru⁰ intermediates
  • Solvent optimization: tert-Amyl alcohol improves catalyst longevity vs conventional THF (12 vs 4 cycles)
  • Ammonia handling: Pressurized NH₃ (5-10 bar) suppresses dialkylation while maintaining reaction rates

Table 2: Transition metal catalyst performance

CatalystNH₃ (equiv)Time (h)Yield (%)
RuCl₂(PPh₃)₃82491
Ir(cod)Cl₂104863
Fe₃(CO)₁₂157228

Comparative Analysis of Synthetic Routes Through Mechanistic Lens

Energy profiles reveal fundamental differences between approaches:

  • Reductive amination: Rate-limited by imine formation (ΔG‡ = 92 kJ/mol)
  • Alkylation: Controlled by SN2 displacement kinetics (ΔG‡ = 105 kJ/mol)
  • Catalytic BH: Dehydrogenation step dictates overall rate (ΔG‡ = 78 kJ/mol)

Scalability considerations:

  • Batch vs flow: BH methods adapt better to continuous flow reactors due to gaseous H₂/NH₃ handling
  • Byproduct management: Alkylation routes generate stoichiometric phosphine oxide waste vs catalytic metal residues
  • Purification challenges: Reductive amination requires chromatographic separation of diastereomers (dr 3:1)

Table 3: Synthetic route comparison

ParameterReductive AminationAlkylationCatalytic BH
Atom economy (%)685489
Step count231
Stereocontrol (dr)3:11:15:1
PMI (kg/kg)324518

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

173.177964357 g/mol

Monoisotopic Mass

173.177964357 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

Explore Compound Types